molecular formula C25H19N3O3 B5198971 3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one

Cat. No.: B5198971
M. Wt: 409.4 g/mol
InChI Key: WQVKWOFHWSTDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-15-10-11-22-19(12-15)20(24(29)27-22)14-23-26-21-9-4-3-8-18(21)25(30)28(23)16-6-5-7-17(13-16)31-2/h3-14H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVKWOFHWSTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Indole Moiety: The indole group can be introduced via a condensation reaction with an indole derivative.

    Methoxyphenyl Substitution: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Adjusting temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the indole or quinazolinone moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

“3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” may have several scientific research applications, including:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the synthesis of pharmaceuticals or other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” would depend on its specific biological activity. Generally, such compounds may:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in disease pathways.

    Bind to Receptors: Modulate receptor activity to produce therapeutic effects.

    Affect Cellular Pathways: Influence signaling pathways that control cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.

Uniqueness

“3-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone or indole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.